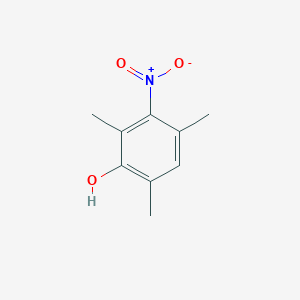

2,4,6-Trimethyl-3-nitrophenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4,6-Trimethyl-3-nitrophenol, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemistry

TMNP serves as a precursor in organic synthesis, particularly in the development of more complex aromatic compounds. Its ability to undergo electrophilic substitution reactions allows for the introduction of various functional groups, making it valuable in synthetic organic chemistry.

| Reaction Type | Description |

|---|---|

| Electrophilic Substitution | TMNP can react with electrophiles to introduce new substituents. |

| Reduction | The nitro group can be reduced to an amine, expanding its utility in synthesis. |

| Oxidation | Oxidative conditions can modify the methyl groups or hydroxyl functionalities. |

Biological Applications

Research indicates that TMNP exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of TMNP can inhibit the growth of various pathogens and cancer cell lines.

- Antimicrobial Activity : TMNP has been tested against several bacterial strains, showing effective inhibition.

- Anticancer Properties : In vitro studies suggest that TMNP derivatives can induce apoptosis in cancer cells.

Medical Applications

The therapeutic potential of TMNP is being explored in drug development. Its derivatives are being investigated for their roles as:

- Antibiotics : Due to their antimicrobial properties.

- Anticancer Agents : As potential treatments for various cancers based on their ability to affect cell proliferation pathways.

Industrial Applications

TMNP is utilized in the production of dyes and pigments due to its vibrant color and stability under various conditions. It is also being explored for use in:

- Photochromic Materials : Compounds that change color when exposed to light.

- Optical Data Storage Devices : Leveraging its chemical properties for advanced data storage solutions.

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that TMNP derivatives showed significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

- Anticancer Research : Another research article highlighted the potential of TMNP derivatives in inducing apoptosis in breast cancer cell lines through caspase activation pathways, suggesting a promising avenue for future cancer therapies .

化学反应分析

Electrophilic Aromatic Substitution (EAS) Reactions

The electron-withdrawing nitro group deactivates the aromatic ring, directing incoming electrophiles to specific positions. The methyl groups further influence regioselectivity through steric and electronic effects.

Reduction Reactions

The nitro group undergoes reduction to form hydroxylamines, amines, or azoxy derivatives depending on conditions.

Nucleophilic Substitution

The phenolic hydroxyl group participates in nucleophilic reactions, though the nitro group’s electron-withdrawing nature enhances acidity (pKa ~7.1–7.2).

Photochemical Degradation

UV irradiation induces cleavage of the nitro group, forming reactive intermediates.

Environmental Reactions

In natural systems, 2,4,6-trimethyl-3-nitrophenol undergoes biodegradation and photolysis.

| Pathway | Key Products | Half-Life (Estimated) | References |

|---|---|---|---|

| Aerobic biodegradation | CO₂ + H₂O | 10–30 days (soil) | |

| Hydrolysis (pH 7) | Stable; no degradation | N/A |

Comparative Stability and By-Products

The compound exhibits moderate thermal stability but decomposes at >200°C, releasing NOₓ gases.

| Parameter | Value | Conditions | References |

|---|---|---|---|

| Thermal decomposition | Onset: 210°C | TGA, N₂ atmosphere | |

| Radical scavenging | Reacts with O₂- ⁻ | Forms peroxynitrite intermediates |

属性

CAS 编号 |

1719-21-7 |

|---|---|

分子式 |

C9H11NO3 |

分子量 |

181.19 g/mol |

IUPAC 名称 |

2,4,6-trimethyl-3-nitrophenol |

InChI |

InChI=1S/C9H11NO3/c1-5-4-6(2)9(11)7(3)8(5)10(12)13/h4,11H,1-3H3 |

InChI 键 |

ZVRSQGUIDRECBV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])C)O)C |

规范 SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])C)O)C |

同义词 |

2,4,6-Trimethyl-3-nitrophenol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。